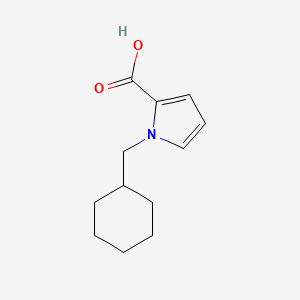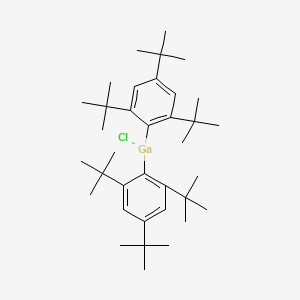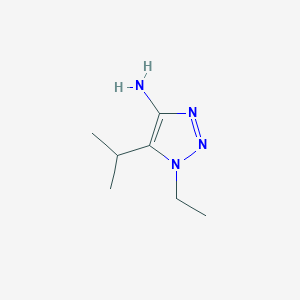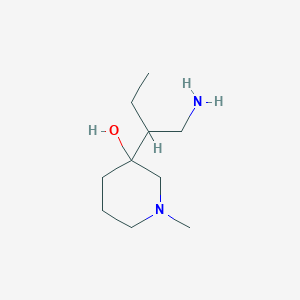![molecular formula C10H14BNO2 B13150566 7-(3-Aminopropyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13150566.png)
7-(3-Aminopropyl)benzo[c][1,2]oxaborol-1(3H)-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-Aminopropyl)benzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound is part of the benzo[c][1,2]oxaborole family, known for their pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Aminopropyl)benzo[c][1,2]oxaborol-1(3H)-ol typically involves the reaction of benzo[c][1,2]oxaborole with 3-aminopropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. The process involves heating the reactants in a suitable solvent, such as toluene or ethanol, and using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
7-(3-Aminopropyl)benzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[c][1,2]oxaborole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
7-(3-Aminopropyl)benzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials, including hydrogels for wound healing.
作用機序
The mechanism of action of 7-(3-Aminopropyl)benzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. For instance, it acts as a phosphodiesterase-4 inhibitor, binding to the enzyme’s catalytic domain and preventing the breakdown of cyclic AMP (cAMP). This inhibition leads to reduced production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
Crisaborole: Another benzo[c][1,2]oxaborole derivative used in the treatment of skin conditions.
Benzo[c][1,2,5]oxadiazoles: Known for their anticancer potential.
Benzo[c][1,2,5]thiadiazoles: Also recognized for their pharmacological activities, including anticancer properties.
Uniqueness
7-(3-Aminopropyl)benzo[c][1,2]oxaborol-1(3H)-ol is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other similar compounds. Its ability to inhibit phosphodiesterase-4 with high specificity makes it a valuable compound for therapeutic applications, particularly in inflammatory diseases.
特性
分子式 |
C10H14BNO2 |
|---|---|
分子量 |
191.04 g/mol |
IUPAC名 |
3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)propan-1-amine |
InChI |
InChI=1S/C10H14BNO2/c12-6-2-5-8-3-1-4-9-7-14-11(13)10(8)9/h1,3-4,13H,2,5-7,12H2 |
InChIキー |
GJFHQEOAPVQWMU-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(CO1)C=CC=C2CCCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Hydroxy-3-(4'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13150492.png)
![3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13150496.png)
![Benzyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B13150497.png)

![9-Aminobicyclo[3.3.1]nonane-3,9-dicarboxylic acid](/img/structure/B13150506.png)
![1-[2-(Aminomethyl)cyclopentyl]prop-2-yn-1-one](/img/structure/B13150507.png)
![Methyl (2R,3S)-3-(2-aminophenyl)-3-[(tert-butoxycarbonyl)amino]-2-hydroxypropanoate](/img/structure/B13150513.png)





